BoNT-IN-1 vs BoNT-IN-2: Direct Comparative Potency in BoNT/A LC Enzymatic Assays
BoNT-IN-1 demonstrates sub-micromolar inhibition of BoNT/A LC (IC50 = 0.9 µM), whereas its structural analog BoNT-IN-2 (Compound 33) exhibits a 5-fold reduction in potency under comparable in vitro enzymatic assay conditions (IC50 = 4.5 µM) . Both compounds belong to the quinolinol chemical class and share a core 8-hydroxyquinoline scaffold, with potency differentiation driven by specific R-group substitution patterns identified in the SAR study of 72 quinolinol analogs [1].
| Evidence Dimension | In vitro enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.9 µM |
| Comparator Or Baseline | BoNT-IN-2: 4.5 µM |
| Quantified Difference | 5-fold more potent |
| Conditions | BoNT/A LC FRET-based enzymatic cleavage assay |
Why This Matters
This 5-fold potency differential directly impacts assay sensitivity and the inhibitor concentration required to achieve target saturation in enzymatic and cell-based studies.
- [1] Caglic D, Krutein MC, Bompiani KM, Barlow DJ, Benoni G, Pelletier JC, Reitz AB, Lairson LL, Houseknecht KL, Smith GR, Dickerson TJ. Identification of clinically viable quinolinol inhibitors of botulinum neurotoxin A light chain. J Med Chem. 2014 Feb 13;57(3):669-76. View Source
